molecular formula C10H15BO4 B1422125 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid CAS No. 223128-32-3

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid

Cat. No. B1422125
M. Wt: 210.04 g/mol
InChI Key: STZJZCMYEFOIIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, meaning that the molecule has a trigonal planar geometry around the boron. The boron-oxygen bond is polar, and boronic acids can exist as tautomers with a boron-oxygen double bond.


Chemical Reactions of Boronic Acids
Boronic acids are known for their ability to undergo condensation reactions with compounds containing hydroxyl groups, forming boronate esters. This reaction is reversible in the presence of acidic or basic conditions. Boronic acids are also used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction.


Scientific Research Applications

1. Supramolecular Assemblies

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid is involved in the design and synthesis of supramolecular assemblies. A study reported the assembly of phenylboronic and 4-methoxyphenylboronic acids with heteroatoms due to the formation of O–H⋯N hydrogen bonds, highlighting its potential in molecular engineering and design (Pedireddi & Seethalekshmi, 2004).

2. Formation of Cationic Rhodium Complexes

Research indicates that 4-methoxyphenylboronic acid reacts to form cationic rhodium complexes with new tetraarylpentaborates. This reaction and its products have significant implications in the field of inorganic chemistry, particularly in complex formation and characterization (Nishihara, Nara, & Osakada, 2002).

3. Suzuki Cross-Coupling Conditions

Another study utilized 3,5-dimethylphenylboronic acid in Suzuki cross-coupling conditions, demonstrating its role in efficient transfer of aryl groups from boron. This highlights its application in organic chemistry, particularly in facilitating complex organic reactions and syntheses (Winkle & Schaab, 2001).

4. Asymmetric Hydrogenation of Itaconic Acid Derivatives

In the field of asymmetric catalysis, a modified DIOP analogue bearing 4-methoxy and 3,5-dimethyl groups on each phenyl group was synthesized. Its rhodium complex showed high optical yields in the asymmetric hydrogenation of itaconic acid and its derivatives, critical for producing optically active lignan derivatives (Morimoto, Chiba, & Achiwa, 1989).

5. Synthesis of High Molecular Weight Poly(4-hydroxybenzoate)s

The compound's derivatives have been used in the synthesis of high molecular weight poly(4-hydroxybenzoate)s. This research is significant in polymer science for developing advanced materials with specific properties (Kricheldorf & Schwarz, 1984).

6. Nucleophilic Substitution in Aromatic Compounds

The reactions of derivatives of 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid with hydroxide ion in aqueous solutions were studied, revealing insights into the mechanisms of nucleophilic substitution in aromatic compounds (HasegawaYoshinori, 1983).

7. Corrosion Inhibition in Acidic Medium

A derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, exhibited significant corrosion inhibition performance on mild steel in an acidic medium, demonstrating the compound's application in corrosion science (Bentiss et al., 2009).

8. Photocleavage Efficiency in Organic Chemistry

Studies show that electron-donating substituents like 4-methoxy improve the photocleavage efficiency in organic chemistry, particularly for the release of neuroactive amino acids (Papageorgiou & Corrie, 2000).

Safety And Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed. Always follow safety data sheet (SDS) recommendations when working with these compounds.


Future Directions

The study of boronic acids is a vibrant field with many potential future directions. These compounds have shown promise in a variety of areas, including drug development, chemical synthesis, and materials science.


Please note that this information is quite general and may not apply to “4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid” specifically. For more detailed information, further research would be necessary.


properties

IUPAC Name

[4-(methoxymethoxy)-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7-4-9(11(12)13)5-8(2)10(7)15-6-14-3/h4-5,12-13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZJZCMYEFOIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCOC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681878
Record name [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid

CAS RN

223128-32-3
Record name [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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